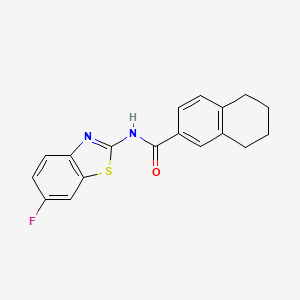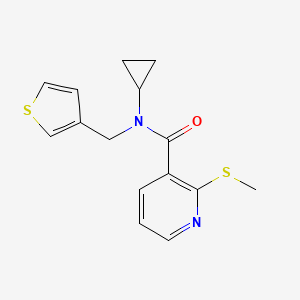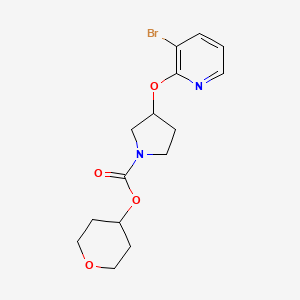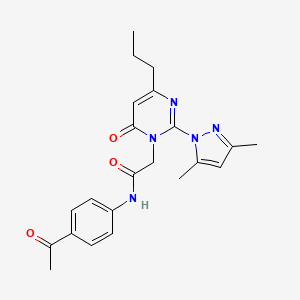
4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a type of organic compound known as a pyrazole. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . The 4-hydroxy-1-(4-methoxyphenyl) substitution suggests the presence of a hydroxyl group and a methoxyphenyl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The 4-hydroxy-1-(4-methoxyphenyl) substitution indicates that a hydroxyl group and a methoxyphenyl group are attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The specific reactions would depend on the substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a hydroxyl group (-OH) can increase the polarity and improve the solubility of the compound in water .科学的研究の応用
Synthesis and Chemical Properties
Organic Synthesis and Structural Analysis : The compound and its derivatives are frequently used as intermediates in the synthesis of more complex chemical structures. For instance, studies have shown how pyrazole derivatives can be synthesized and characterized to explore their structural and spectroscopic properties, indicating their relevance in developing novel compounds with potential applications in material science and drug design (Ö. Tamer et al., 2015; R. Kasımoğulları & B. S. Arslan, 2010).
Molecular Conformation and Hydrogen Bonding : The compound's derivatives exhibit complex hydrogen-bonded frameworks, as demonstrated in crystallographic studies. Such properties are crucial for understanding the molecular conformation and designing molecules with desired physical and chemical characteristics (Asma et al., 2018).
Applications in Corrosion Inhibition
Corrosion Protection Behavior : Pyrazole derivatives have been investigated for their potential in corrosion inhibition, particularly for protecting metal surfaces in acidic environments. The study of carbohydrazide-pyrazole compounds has shown high efficiency in inhibiting corrosion on mild steel, highlighting the application of these compounds in industrial maintenance and preservation (P. Paul, M. Yadav, & I. Obot, 2020).
Pharmaceutical Research
Cytotoxicity and Anticancer Potential : Pyrazole derivatives synthesized from 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid have been studied for their cytotoxic activities against various cancer cell lines. Such research underlines the importance of these compounds in developing new anticancer agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-6-9(14)10(12-13)11(15)16/h2-6,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAAXOFYZPRRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2681027.png)

![N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2681029.png)
![(E)-1-benzyl-3-(((3,4-diethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2681030.png)

![N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2681033.png)
![6,7-Dichloro-4-(4-chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2681034.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2681035.png)

![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)
